2-acetamido-5-(diaminomethylideneamino)pentanamide
Description
IUPAC Name: (2S)-2-Acetamido-5-(diaminomethylideneamino)pentanamide Molecular Formula: C₈H₁₆N₄O₃ Molecular Weight: 216.24 g/mol Key Properties:
- XLogP3: -1 (indicating moderate hydrophilicity)
- Hydrogen Bond Donors/Acceptors: 4/3
- Biological Activity: Potent inhibitor of carboxypeptidase B, actinidain, and lysine carboxypeptidase .
- Applications: Used in biochemical research as an enzyme inhibitor and as a building block in peptide synthesis (e.g., Cenupatide) .
Properties
IUPAC Name |
2-acetamido-5-(diaminomethylideneamino)pentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N5O2/c1-5(14)13-6(7(9)15)3-2-4-12-8(10)11/h6H,2-4H2,1H3,(H2,9,15)(H,13,14)(H4,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWAIIHKSWHGLFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCCN=C(N)N)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetamido-5-(diaminomethylideneamino)pentanamide typically involves the reaction of acetic acid with 2-amino-5-(diaminomethylideneamino)pentanoic acid. The reaction is carried out under controlled conditions to ensure the purity and yield of the product. The reaction conditions often include maintaining a specific temperature and pH level to facilitate the formation of the desired compound.
Industrial Production Methods
In industrial settings, the production of 2-acetamido-5-(diaminomethylideneamino)pentanamide involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity reagents and advanced purification techniques to obtain the compound in its purest form. The industrial production methods are designed to be cost-effective and efficient, ensuring a consistent supply of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
2-acetamido-5-(diaminomethylideneamino)pentanamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
The common reagents used in the reactions of 2-acetamido-5-(diaminomethylideneamino)pentanamide include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of 2-acetamido-5-(diaminomethylideneamino)pentanamide depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
2-acetamido-5-(diaminomethylideneamino)pentanamide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on human health.
Industry: The compound is used in the production of various industrial products and materials.
Mechanism of Action
The mechanism of action of 2-acetamido-5-(diaminomethylideneamino)pentanamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Acetamido-Pentanamide Derivatives
Sulfonamide and Thiadiazole Derivatives
Peptide Conjugates and Complex Derivatives
Key Findings and Differentiation
Structural Flexibility : The target compound’s guanidine group enables strong enzyme binding, whereas sulfonamide/thiadiazole derivatives (e.g., Compound 27) leverage heterocyclic rings for target specificity .
Toxicity Profile : Unlike its nitrosated derivative, the parent compound lacks mutagenic risks, making it safer for laboratory use .
Therapeutic Potential: Peptide conjugates like Cenupatide demonstrate how the core structure can be modified for clinical applications, enhancing stability and receptor affinity .
Molecular Weight Impact : Larger derivatives (e.g., Menin inhibitors) show reduced bioavailability compared to the low-MW target compound, which is advantageous for intracellular enzyme targeting .
Data Tables
Table 1. Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | XLogP3 | Hydrogen Bond Donors | Rotatable Bonds |
|---|---|---|---|---|
| Target Compound | 216.24 | -1 | 4 | 5 |
| Ac-Arg-pNA·HCl | 401.75 | 1.2* | 5 | 7 |
| N4-Valeroylsulfacetamide (24) | ~285 | 2.5* | 3 | 6 |
*Estimated from structural analogs.
Biological Activity
The mechanism of action of 2-acetamido-5-(diaminomethylideneamino)pentanamide involves its interaction with specific molecular targets and pathways . While the exact details are not fully elucidated, it is believed to function through the following mechanisms:
- Protein Binding: The compound may interact with specific proteins, potentially altering their function or activity.
- Enzyme Inhibition: It may act as an inhibitor of certain enzymes, though the specific enzymes affected are not clearly identified in the available research.
- Receptor Interaction: The compound might interact with cellular receptors, potentially modulating signaling pathways.
Biological Effects
The biological effects of 2-acetamido-5-(diaminomethylideneamino)pentanamide are not well-documented in the available literature. However, based on its structural similarities to other compounds, some potential effects can be inferred:
- Anti-inflammatory Activity: The presence of the acetamido group suggests potential anti-inflammatory properties, though this requires further investigation.
- Neuroprotective Effects: Some structurally similar compounds have shown neuroprotective effects, which may warrant exploration for this compound.
- Metabolic Modulation: The compound's structure suggests it may interact with metabolic pathways, potentially affecting cellular energy processes.
Research Findings
While specific research on 2-acetamido-5-(diaminomethylideneamino)pentanamide is limited, some related studies provide context for its potential biological activity:
- A study on related compounds found that molecules with similar structural features showed activity against certain fungal species, suggesting potential antifungal properties.
- In a broader context, compounds containing diaminomethylideneamino groups have been investigated for their potential as enzyme inhibitors, particularly in the field of protease inhibition .
Case Study: Comparative Analysis
A comparative analysis of 2-acetamido-5-(diaminomethylideneamino)pentanamide with structurally similar compounds can provide insights into its potential biological activity. The following table summarizes the comparison:
This comparison suggests that 2-acetamido-5-(diaminomethylideneamino)pentanamide may possess antifungal or enzyme inhibitory properties, though direct evidence is lacking.
Future Research Directions
Given the limited available data on 2-acetamido-5-(diaminomethylideneamino)pentanamide, several research directions could be pursued to better understand its biological activity:
- In vitro studies to assess its effects on various cell lines and potential cytotoxicity.
- Enzyme inhibition assays to identify specific molecular targets.
- In vivo studies in animal models to evaluate potential therapeutic applications.
- Structure-activity relationship studies to optimize its biological effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
